molecular formula C8H13ClF3N B6181709 2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-amine hydrochloride CAS No. 1886967-19-6

2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-amine hydrochloride

Cat. No.: B6181709
CAS No.: 1886967-19-6
M. Wt: 215.6
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Description

2-[3-(Trifluoromethyl)bicyclo[111]pentan-1-yl]ethan-1-amine hydrochloride is a synthetic organic compound characterized by its unique bicyclo[111]pentane structure, which is further modified by a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-amine hydrochloride typically involves multiple steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2] cycloaddition reaction followed by a ring-opening and subsequent ring-closing steps.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote the addition of the trifluoromethyl group to the bicyclo[1.1.1]pentane core.

    Attachment of the Ethanamine Moiety: This can be done through nucleophilic substitution reactions where an appropriate ethanamine derivative is introduced.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can be used to modify the trifluoromethyl group or the bicyclo[1.1.1]pentane core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of reduced bicyclo[1.1.1]pentane derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how such modifications influence molecular interactions and stability.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the overall conformation and dynamics of the molecule, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-amine hydrochloride
  • 2-[3-(Methyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-amine hydrochloride
  • 2-[3-(Chloromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-amine hydrochloride

Uniqueness

Compared to similar compounds, 2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-amine hydrochloride is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets. These properties make it particularly valuable in drug development and other applications where such characteristics are desirable.

Properties

CAS No.

1886967-19-6

Molecular Formula

C8H13ClF3N

Molecular Weight

215.6

Purity

95

Origin of Product

United States

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